molecular formula C24H27N3O3S2 B2858154 N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 312755-12-7

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2858154
CAS No.: 312755-12-7
M. Wt: 469.62
InChI Key: AWJPHTDRQCTWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide A exerts its pharmacological effects by binding to and inhibiting the activity of a specific enzyme called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of various client proteins involved in cell signaling, proliferation, and survival. By inhibiting HSP90, this compound A disrupts the proper functioning of these client proteins, leading to cellular stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, this compound A has been shown to modulate the expression of various genes involved in cell signaling, metabolism, and stress response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide A in lab experiments is its high specificity for HSP90, which reduces the risk of off-target effects. In addition, this compound A has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of using this compound A in lab experiments is its relatively high cost compared to other HSP90 inhibitors.

Future Directions

There are several future directions for research on N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide A, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the use of this compound A in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide A involves several steps, including the reaction of 4-isopropylphenylthiocyanate with piperidine, followed by the reaction of the resulting product with 2-aminothiazole. The final step involves the reaction of the intermediate product with 4-(chlorosulfonyl)benzoic acid. The synthesis of this compound A has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide A has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound A has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-17(2)18-6-8-19(9-7-18)22-16-31-24(25-22)26-23(28)20-10-12-21(13-11-20)32(29,30)27-14-4-3-5-15-27/h6-13,16-17H,3-5,14-15H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJPHTDRQCTWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.